An In-Depth Technical Guide to 2-Acetamidoethyl Disulfide: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 2-Acetamidoethyl Disulfide: Structure, Properties, and Applications in Drug Development
Introduction: In the landscape of modern drug development and proteomics, the demand for sophisticated chemical tools that enable precise molecular control is paramount. Among these, bifunctional crosslinkers that can form covalent bonds under specific conditions and be cleaved on demand are of exceptional value. 2-Acetamidoethyl disulfide, systematically known as N,N'-(disulfanediylbis(ethane-2,1-diyl))diacetamide, stands out as a key representative of this class. It is a homobifunctional, disulfide-containing crosslinking agent whose utility is anchored in the unique redox chemistry of its central sulfur-sulfur bond. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and core applications for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The functionality of 2-Acetamidoethyl disulfide is a direct consequence of its molecular architecture. It is a symmetrical molecule featuring a central, cleavable disulfide bond flanked by two ethyl chains, each terminated with an acetamido group.
Chemical Structure:
This structure imparts a dual nature to the molecule: the disulfide bond serves as a soft, cleavable linkage, while the terminal acetamido groups provide polarity and hydrogen bonding capabilities, influencing its solubility and interaction with biological systems.
Physicochemical Data
A summary of the key physicochemical properties is presented below. It is important to note that while the fundamental identifiers are well-established, extensive experimental data such as melting and boiling points are not widely reported in publicly accessible literature.
| Property | Value | Source |
| IUPAC Name | N,N'-(disulfanediylbis(ethane-2,1-diyl))diacetamide | - |
| CAS Number | 638-44-8 | [1][2] |
| Molecular Formula | C₈H₁₆N₂O₂S₂ | Calculated |
| Molecular Weight | 236.36 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Solubility | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
Structural Insights:
-
The Disulfide Bond (S-S): This is the molecule's reactive core. The S-S bond is relatively stable in the oxidizing environment found in extracellular fluids and blood plasma but is susceptible to cleavage by reducing agents.[3] This redox sensitivity is the cornerstone of its application as a cleavable linker. The thiol-disulfide exchange mechanism, driven by cellular reducing agents like glutathione, is a key biological process that this molecule leverages.[4][5]
-
The Ethyl Spacers (-CH₂-CH₂-): These flexible alkyl chains provide spatial separation between the disulfide bond and the terminal functional groups, which can be crucial for mitigating steric hindrance in crosslinking applications.
-
The Acetamido Groups (-NH-C(O)-CH₃): These terminal groups are not typically used for conjugation. Instead, they modulate the molecule's overall polarity and can participate in non-covalent interactions, such as hydrogen bonding.
Part 2: Synthesis and Characterization
The synthesis of symmetrical disulfides like 2-Acetamidoethyl disulfide is most commonly and efficiently achieved through the oxidative coupling of the corresponding thiol precursor.
General Synthetic Pathway: Oxidation of 2-Acetamidoethanethiol
The foundational reaction is the oxidation of two molecules of 2-acetamidoethanethiol. This process involves the formation of a sulfur-sulfur bond with the concomitant loss of two protons and two electrons.
Caption: General workflow for the synthesis of 2-Acetamidoethyl disulfide.
Experimental Protocol: Air Oxidation of 2-Acetamidoethanethiol
This protocol describes a common and environmentally benign method for synthesizing symmetrical disulfides. The use of a base is critical as it deprotonates the thiol to the more nucleophilic thiolate, which is more readily oxidized.[6]
-
Dissolution: Dissolve 2-acetamidoethanethiol in a suitable organic solvent such as methanol or dimethylformamide (DMF).
-
Basification: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, Et₃N) to the solution. The base facilitates the deprotonation of the thiol group (R-SH) to form the thiolate anion (R-S⁻).
-
Oxidation: Vigorously stir the solution while bubbling air or oxygen through it. The reaction can be performed at room temperature. Sonication can markedly accelerate the reaction rate.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the pure disulfide product.
Spectroscopic Characterization Profile
Confirmation of the structure of 2-Acetamidoethyl disulfide is achieved through standard spectroscopic methods. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum.
-
~3.4 ppm (triplet): Protons on the methylene group adjacent to the amide nitrogen (-NH-CH₂ -). The signal is split into a triplet by the adjacent -CH₂-S- protons.
-
~2.9 ppm (triplet): Protons on the methylene group adjacent to the sulfur atom (-S-CH₂ -). This signal is split into a triplet by the adjacent -CH₂-NH- protons.
-
~2.0 ppm (singlet): Protons of the acetyl methyl group (-C(O)-CH₃ ). As there are no adjacent protons, this signal appears as a singlet.
-
Broad singlet: The amide proton (-NH -). Its chemical shift can be variable and the peak is often broad due to quadrupole broadening and chemical exchange.
-
-
¹³C NMR Spectroscopy: Four distinct carbon signals are expected due to the molecule's symmetry.
-
~170 ppm: The carbonyl carbon of the acetamido group (C =O).[8]
-
~40 ppm: The carbon atom adjacent to the sulfur (C H₂-S). The Cβ chemical shift of cysteines is known to be highly sensitive to the oxidation state, shifting downfield upon disulfide bond formation.[9][10]
-
~38 ppm: The carbon atom adjacent to the amide nitrogen (C H₂-NH).
-
~23 ppm: The methyl carbon of the acetyl group (C H₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions from the amide functional group.
-
~3300 cm⁻¹ (strong, broad): N-H stretching vibration of the secondary amide.[11]
-
~1640 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band). This is one of the most characteristic peaks in the spectrum.[12]
-
~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).[12]
-
~2900 cm⁻¹ (medium): C-H stretching vibrations from the methylene and methyl groups.
-
~540-500 cm⁻¹ (weak): S-S stretching vibration. This absorption is often weak and can be difficult to observe.[13]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 236.
-
Key Fragmentation: The most characteristic fragmentation pathway for disulfides is the cleavage of the S-S bond.[14] This would lead to a prominent fragment ion corresponding to half of the molecule, [CH₃C(O)NHCH₂CH₂S]⁺, at m/z = 118. Further fragmentation of the side chains would also be observed. In mass spectrometry workflows for proteomics, the cleavage of the disulfide bond is a key identification feature.[15][16]
-
Part 3: Core Applications in Research and Drug Development
The redox-sensitive nature of the disulfide bond makes 2-Acetamidoethyl disulfide an invaluable tool in two major fields: as a cleavable linker in antibody-drug conjugates and as a crosslinker for studying protein-protein interactions.
Application 1: Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker connecting these two components is critical for the ADC's success.[][18]
Mechanism of Action: Disulfide linkers are designed to be stable in the bloodstream's oxidizing environment but to cleave once the ADC is internalized into a target cell, such as a cancer cell.[] The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), which can be up to 1000-fold higher than in the plasma.[] This high GSH concentration drives the thiol-disulfide exchange reaction, cleaving the linker and releasing the cytotoxic payload precisely where it is needed.[20]
Caption: Mechanism of an ADC utilizing a disulfide linker for targeted drug release.
Causality in Design: The choice of a disulfide linker is a deliberate strategy to create a prodrug that minimizes off-target toxicity. By keeping the potent payload tethered to the antibody during circulation, systemic exposure is reduced. The linker's cleavage is triggered by a specific physiological difference between the extracellular and intracellular environments, ensuring targeted drug activation.[3]
Application 2: Cleavable Crosslinkers for Proteomics (XL-MS)
Cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[21][22] Cleavable crosslinkers are particularly advantageous in these workflows.
Methodology and Rationale: In an XL-MS experiment, a protein complex is treated with a crosslinker, which covalently links nearby amino acid residues. The complex is then digested into smaller peptides, and the resulting mixture is analyzed by mass spectrometry. Identifying the cross-linked peptides reveals which residues were in close proximity.
The utility of a cleavable crosslinker like 2-Acetamidoethyl disulfide (or its amine-reactive NHS-ester derivatives) lies in the MS/MS analysis step.[23] When a cross-linked peptide is fragmented in the mass spectrometer, a cleavable linker can be broken, separating the two linked peptides. This simplifies the resulting spectrum, as the individual peptides can be identified more easily than a complex, branched structure. This is often achieved in an MS³ experiment, where the parent cross-linked peptide is isolated (MS¹), fragmented to cleave the linker (MS²), and then the individual peptides are isolated and sequenced (MS³).[21][24]
Caption: Workflow for protein interaction mapping using a cleavable crosslinker.
Self-Validating System: The use of MS-cleavable crosslinkers creates a self-validating system. The characteristic fragmentation pattern—the separation of the cross-linked species into its constituent peptides—provides a clear and unambiguous signature in the mass spectrum, greatly increasing the confidence of cross-link identification.[25]
Conclusion
2-Acetamidoethyl disulfide is a versatile and powerful chemical tool whose value is derived from the elegant simplicity of its disulfide bond. Its predictable synthesis and, more importantly, its selective cleavage in reducing environments have made it a staple reagent in the design of sophisticated drug delivery systems like ADCs and in the advanced analysis of the proteome. For researchers in these fields, a thorough understanding of its chemical properties and the rationale behind its application is essential for innovation and success.
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